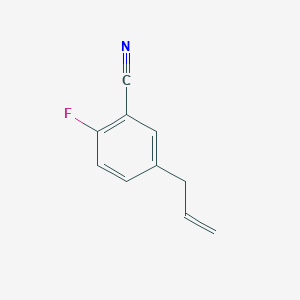
3-(3-Cyano-4-fluorophenyl)-1-propene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediate products, protection of functional groups, and purification steps. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" involved perbromination, protection of thiophene by trimethylsilyl groups, and bromine/fluorine exchange . Similarly, the synthesis of "1,9-bis(2-cyano-2-ethoxycarbonylvinyl)-5-(4-hydroxyphenyl)-dipyrromethane" utilized quantum chemical calculations to determine the thermodynamic parameters of reactants and products, indicating a careful design of the synthetic route .
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been determined using various computational methods such as DFT and HF calculations, as well as experimental techniques like X-ray diffraction. For example, the crystal structure of "3-[4-(4'-ethylbiphenyl)]-1-propene" was determined by X-ray diffraction, revealing a noncentrosymmetric monoclinic system . The optimized molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically, providing a basis for understanding the molecular geometry and electronic distribution .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, the cyclisation of "3-(2-fluorophenyl)propanols" to chromans was catalyzed by rhodium, suggesting activation of the aryl fluoride for nucleophilic substitution . Electrophilic trisubstituted ethylenes, such as "ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates," were prepared and characterized, with some copolymerized with styrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. Vibrational spectroscopy and computational analysis have been used to investigate the structure and reactivity of these molecules . The molecular electrostatic potential maps of these compounds indicate regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks . The first hyperpolarizability of some compounds has been calculated to assess their role in nonlinear optics . Additionally, molecular docking studies have been performed to predict the biological activity and potential as inhibitors for various enzymes .
Aplicaciones Científicas De Investigación
Antitumor Activity : A study by Naito et al. (2005) synthesized a series of compounds related to 3-(3-Cyano-4-fluorophenyl)-1-propene and evaluated their cytotoxic activity against several tumor cell lines. Notably, the 3-cyano-5-fluorophenyl derivative exhibited potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).
Cyclisation in Organic Synthesis : Houghton, Voyle, and Price (1984) reported on the cyclisation of 3-(2-fluorophenyl)-propanols to chroman using a rhodium catalyst. This study is significant for understanding the chemical behavior and potential applications of fluorophenyl compounds in organic synthesis (Houghton, Voyle, & Price, 1984).
Hydroformylation for Pharmaceutical Building Blocks : Botteghi et al. (1999) discussed the hydroformylation of 1,1-bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene using rhodium catalysts. This process is crucial for producing intermediates used in pharmaceuticals (Botteghi, Paganelli, Marchetti, & Pannocchia, 1999).
Electrochemical Capacitor Applications : Ferraris et al. (1998) investigated electroactive polymers derived from compounds including 3-(4-fluorophenyl)thiophene and their application in electrochemical capacitors. These materials showed promising energy and power densities, indicating their potential in energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Polymerization and Copolymerization : Various studies, including those by Kharas et al. (2016, 2017, 2018, 2019), have explored the synthesis and copolymerization of trisubstituted ethylenes and styrene derivatives. These studies provide insights into the polymerization behaviors and applications of these compounds in materials science (Kharas et al., 2016, 2017, 2018, 2019).
Photoalignment in Liquid Crystal Displays : Hegde et al. (2013) demonstrated the use of prop-2-enoates derived from thiophene in promoting photoalignment of nematic liquid crystals, highlighting potential applications in liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-5-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCBLWDRUBFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641135 | |
| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-4-fluorophenyl)-1-propene | |
CAS RN |
943247-49-2 | |
| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

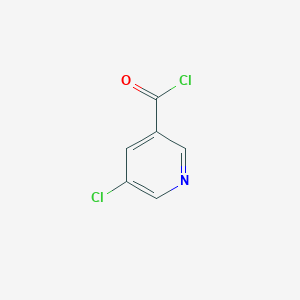

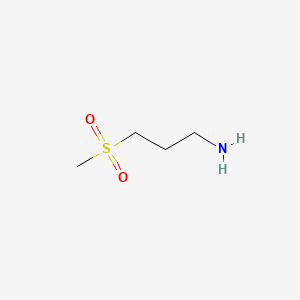
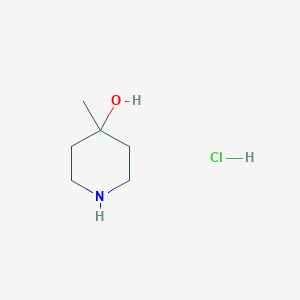
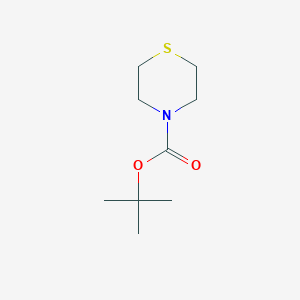
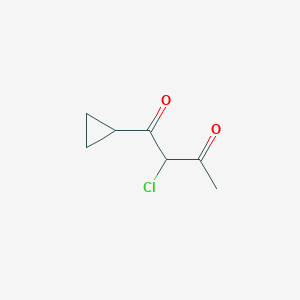


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)


